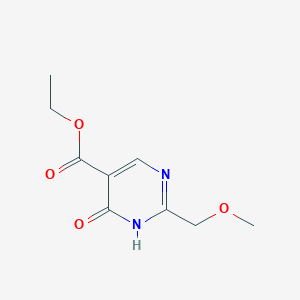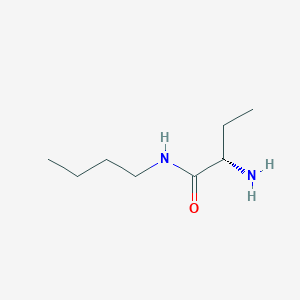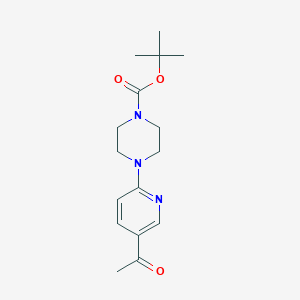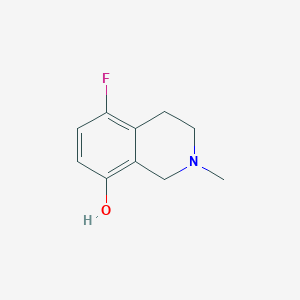
(R)-2-Amino-N-butylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-butylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-butylbutanamide typically involves the use of chiral resolution techniques or asymmetric synthesis. One common method starts with the chiral resolution of 3-(t-butoxycarbonyl-amino) butyric acid, followed by reduction using sodium borohydride and a Lewis acid to obtain the desired amine. The final step involves deprotection of the amino group to yield ®-2-Amino-N-butylbutanamide .
Industrial Production Methods
Industrial production methods for ®-2-Amino-N-butylbutanamide often involve similar steps but are optimized for large-scale production. This includes the use of cost-effective raw materials, mild reaction conditions, and environmentally friendly processes to ensure high yield and optical purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-butylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
®-2-Amino-N-butylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-Amino-N-butylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-butylbutanamide: The enantiomer of ®-2-Amino-N-butylbutanamide, with different biological activity.
2-Amino-N-methylbutanamide: A structurally similar compound with a methyl group instead of a butyl group.
2-Amino-N-ethylbutanamide: Another similar compound with an ethyl group.
Uniqueness
®-2-Amino-N-butylbutanamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-2-amino-N-butylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
XOQMVFUADMEGRE-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](CC)N |
Canonical SMILES |
CCCCNC(=O)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


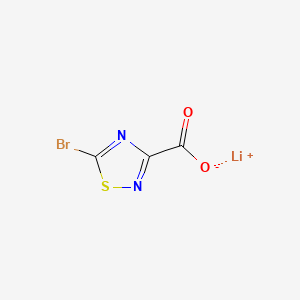
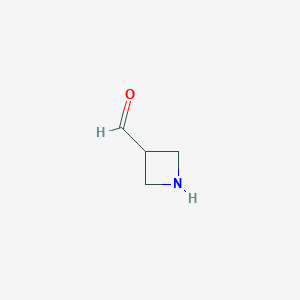
![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
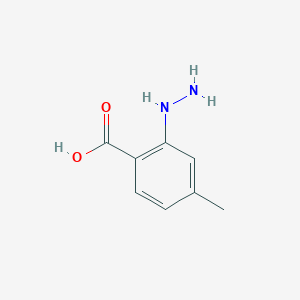

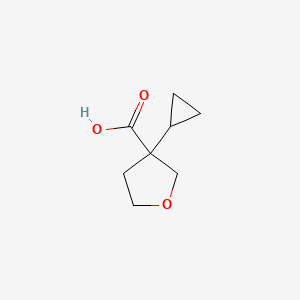

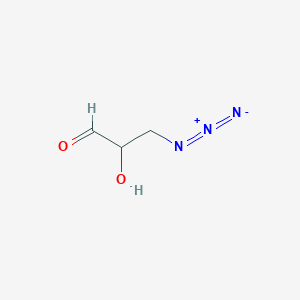
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
